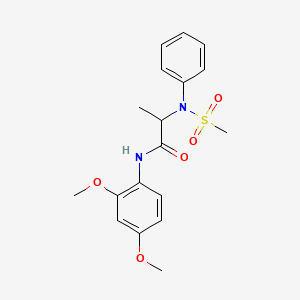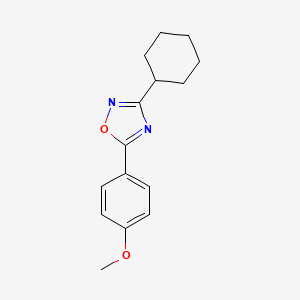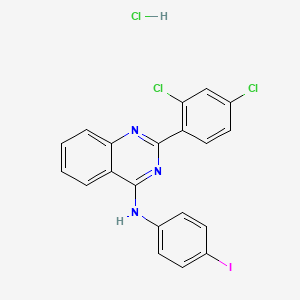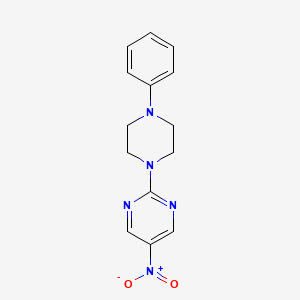
N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
描述
N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as DMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPA belongs to the family of phenylalanine derivatives and has been shown to possess a variety of biochemical and physiological effects.
作用机制
The exact mechanism of action of DMPA is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. PPARγ is a nuclear receptor that regulates gene expression and is involved in a variety of physiological processes, including glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMPA has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess analgesic and anti-inflammatory activities, which may be due to its inhibition of COX-2. DMPA has also been shown to possess anti-tumor activity, which may be due to its activation of PPARγ. In addition, DMPA has been studied for its potential as a drug delivery system, as it can be conjugated to various molecules to target specific cells or tissues.
实验室实验的优点和局限性
One of the advantages of using DMPA in lab experiments is its versatility. It can be conjugated to various molecules to target specific cells or tissues, making it a useful tool for drug delivery. In addition, DMPA has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
One of the limitations of using DMPA in lab experiments is its potential toxicity. While DMPA has been shown to possess a variety of beneficial effects, it can also be toxic at high doses. In addition, the exact mechanism of action of DMPA is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of DMPA. One area of research is the development of new drug delivery systems using DMPA. DMPA has been shown to be a useful tool for targeting specific cells or tissues, and further research in this area could lead to the development of new treatments for various diseases.
Another area of research is the study of the mechanism of action of DMPA. While it is known that DMPA inhibits COX-2 and activates PPARγ, the exact mechanism of action is not fully understood. Further research in this area could lead to a better understanding of the biochemical and physiological effects of DMPA.
Conclusion:
In conclusion, DMPA is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to possess a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor activities. DMPA has also been studied for its potential as a drug delivery system, as it can be conjugated to various molecules to target specific cells or tissues. While there are limitations to using DMPA in lab experiments, it remains a useful tool for studying various biological processes. Further research in this area could lead to the development of new treatments for various diseases.
科学研究应用
DMPA has been extensively studied for its potential applications in scientific research. It has been shown to possess a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor activities. DMPA has also been studied for its potential as a drug delivery system, as it can be conjugated to various molecules to target specific cells or tissues.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13(20(26(4,22)23)14-8-6-5-7-9-14)18(21)19-16-11-10-15(24-2)12-17(16)25-3/h5-13H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBHEPFMNMXBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980470.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3980474.png)



![1-[2-fluoro-4-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperidine](/img/structure/B3980492.png)



![4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980546.png)
![methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3980559.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
acetate](/img/structure/B3980571.png)